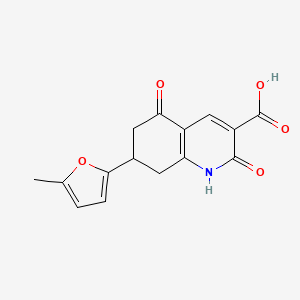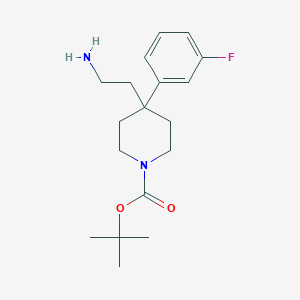
2-Chlor-6-morpholino-nicotinsäure
Übersicht
Beschreibung
2-Chloro-6-morpholinonicotinic acid, also known as CMNA, is a synthetic compound . It has a molecular weight of 242.66 . The IUPAC name for this compound is 2-chloro-6-(4-morpholinyl)nicotinic acid .
Synthesis Analysis
The synthesis of 2-Chloro-6-morpholinonicotinic acid involves a three-step process that includes esterification, nucleophilic substitution, and hydrolysis . The total yield of the three steps is reported to be 93% .Molecular Structure Analysis
The InChI code for 2-Chloro-6-morpholinonicotinic acid is 1S/C10H11ClN2O3/c11-9-7(10(14)15)1-2-8(12-9)13-3-5-16-6-4-13/h1-2H,3-6H2,(H,14,15) .Physical And Chemical Properties Analysis
2-Chloro-6-morpholinonicotinic acid is a white to yellow solid . The compound should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
2-Chlor-6-morpholino-nicotinsäure ist ein Derivat der Nicotinsäure, ein wichtiges Vitamin, das an vielen essentiellen Prozessen in lebenden Organismen beteiligt ist . Diese Verbindung ist ein bedeutendes pharmazeutisches Produkt . Ihre Derivate haben eine hohe Wirksamkeit bei der Behandlung vieler Krankheiten wie Lungenentzündung, Nierenerkrankungen gezeigt, und einige haben sich als wirksam gegen die Alzheimer-Krankheit erwiesen .
Entzündungshemmende und analgetische Wirksamkeit
Einige 2-substituierte Arylderivate der Nicotinsäure, darunter 2-Chloronicotinsäure, haben eine entzündungshemmende und analgetische Wirksamkeit gezeigt . Dies macht sie für den Einsatz innerhalb dieser Klasse von Medikamenten geeignet .
Kardiovaskuläre Anwendungen
Nicotinsäurederivate, einschließlich this compound, wurden verwendet, um hohe Fettauswirkungen im Blut zu senken . Sie haben eine größere Fähigkeit, die Konzentration von High-Density-Lipoprotein zu erhöhen und das Risiko von Herzinfarkten, atherosklerotischen Erkrankungen und Bluthochdruck-Erkrankungen im Zusammenhang mit Nierenerkrankungen zu senken .
Antibiotikasynthese
2-Chloronicotinsäure und ihre Derivate sind wichtige Zwischenprodukte für die Synthese von medizinischen Antibiotika . Sie spielen eine entscheidende Rolle bei der Produktion dieser lebensrettenden Medikamente .
Herbizid- und Insektizidsynthese
Diese Verbindungen werden auch bei der Synthese von Insektiziden und Herbiziden verwendet . Dies macht sie in der Landwirtschaft für die Schädlingsbekämpfung wertvoll .
Synthese von Pranoprofen und Diflufenican
2-Chloronicotinsäure und ihre Derivate werden bei der Synthese von Pranoprofen und Diflufenican verwendet . Dies sind pharmazeutische Produkte, die nach lokalen Akademien internationalen wissenschaftlichen Potenzials hergestellt werden .
Safety and Hazards
The compound is labeled with an exclamation mark pictogram, indicating that it may cause harm . The hazard statements associated with it are H302, H315, H319, and H335, which suggest that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-chloro-6-morpholin-4-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-9-7(10(14)15)1-2-8(12-9)13-3-5-16-6-4-13/h1-2H,3-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTBVDIXOZASRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B1469680.png)

![7-Hydroxy-3,3-dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1469685.png)






![Pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B1469697.png)
![1-(tert-Butyl) 6a-methyl hexahydropyrrolo[3,4-b]pyrrole-1,6a-dicarboxylate](/img/structure/B1469698.png)


![7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1469702.png)